REACTION_SMILES
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[C:8]([O:9][C:10](=[O:11])[N:15]1[CH2:16][CH:17]([CH2:21][CH2:22][O:23][CH2:24][c:25]2[c:26]([F:32])[cH:27][cH:28][c:29]([Br:31])[cH:30]2)[CH2:18][CH2:19][CH2:20]1)([CH3:12])([CH3:13])[CH3:14].[CH2:33]([Cl:34])[Cl:35].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[NH:15]1[CH2:16][CH:17]([CH2:21][CH2:22][O:23][CH2:24][c:25]2[c:26]([F:32])[cH:27][cH:28][c:29]([Br:31])[cH:30]2)[CH2:18][CH2:19][CH2:20]1
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Name
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CC(C)(C)OC(=O)N1CCCC(CCOCc2cc(Br)ccc2F)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(CCOCc2cc(Br)ccc2F)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Fc1ccc(Br)cc1COCCC1CCCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |